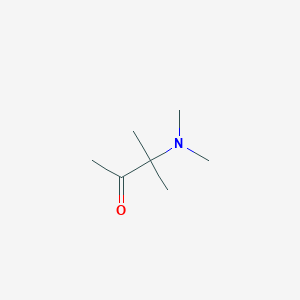
6-Cyano-2-naphthoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 6-Cyano-2-naphthoic acid is C12H7NO2 . The exact mass is 197.04800 .Physical And Chemical Properties Analysis
The molecular weight of 6-Cyano-2-naphthoic acid is 197.18900 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Biocatalytic Synthesis of Dihydroxynaphthoic Acids
Field
Application Summary
6-Cyano-2-naphthoic acid is used in the biocatalytic synthesis of dihydroxynaphthoic acids by Cytochrome P450 CYP199A2, a bacterial P450 monooxygenase from Rhodopseudomonas palustris .
Methods of Application
Whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .
Results
The CYP199A2 whole-cell catalyst (50 g of wet cells per liter) converted 1 mM 1-hydroxy-2-naphthoic acid . These results suggest that CYP199A2 might be a useful oxidation biocatalyst for the synthesis of dihydroxynaphthoic acids .
Synthesis of Polyaromatic Ester
Field
Application Summary
2-Hydroxy-6-naphthoic acid, which can be synthesized from 2-Naphthol, is a main raw material for the synthesis of polyaromatic ester .
Methods of Application
The synthesis process involves methoxylation, bromization, grignard reaction and demethylation before recrystallization (C2H5OH:H2O=2.8:1 m/m) .
Results
The overall yield of the synthesis process was 78.5% with a content of 99.1% .
Preparation of 5-bromo-6-hydroxy-2-naphthonitrile
Application Summary
6-Cyano-2-naphthoic acid can be used in the preparation of 5-bromo-6-hydroxy-2-naphthonitrile .
Methods of Application
The specific methods of application are not detailed in the source, but it typically involves a bromination reaction .
Results
The result is the formation of 5-bromo-6-hydroxy-2-naphthonitrile .
Preparation of 5,7-dibromo-6-hydroxy-2-naphthonitrile
Application Summary
6-Cyano-2-naphthoic acid can also be used in the preparation of 5,7-dibromo-6-hydroxy-2-naphthonitrile .
Methods of Application
The specific methods of application are not detailed in the source, but it typically involves a dibromination reaction .
Results
The result is the formation of 5,7-dibromo-6-hydroxy-2-naphthonitrile .
Safety And Hazards
Propriétés
IUPAC Name |
6-cyanonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXBANYHKBTOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498075 | |
| Record name | 6-Cyanonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyanonaphthalene-2-carboxylic acid | |
CAS RN |
5159-60-4 | |
| Record name | 6-Cyanonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














